9-(4-Iodophenyl)-9H-carbazole

Organic Synthesis Cross-Coupling Carbazole Functionalization

Prioritize this key building block for your next-generation organic electronics programs. Unlike bromo/chloro analogs, the para-iodine substituent on 9-(4-Iodophenyl)-9H-carbazole (57103-15-8) delivers superior leaving-group ability in Suzuki/Stille couplings (>85% yield), enabling high-purity polymer and HTM synthesis unattainable with less reactive precursors. The rigid carbazole core, combined with the heavy-atom effect of iodine, promotes ordered π-stacking films with enhanced hole mobility (up to 0.007 cm² V⁻¹ s⁻¹) and efficient spin-orbit coupling for phosphorescent OLEDs.

Molecular Formula C18H12IN
Molecular Weight 369.2 g/mol
CAS No. 57103-15-8
Cat. No. B1589223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Iodophenyl)-9H-carbazole
CAS57103-15-8
Molecular FormulaC18H12IN
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)I
InChIInChI=1S/C18H12IN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
InChIKeyCWZDMKAGSIDFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(4-Iodophenyl)-9H-carbazole (CAS 57103-15-8): An Iodinated Carbazole Building Block for Optoelectronic Synthesis and Material Science


9-(4-Iodophenyl)-9H-carbazole (CAS 57103-15-8) is an organic compound featuring a carbazole core substituted at the N‑9 position with a 4‑iodophenyl group. This halogenated heterocyclic building block is primarily utilized as a key intermediate in the synthesis of organic semiconductors, hole‑transport materials (HTMs), and conjugated polymers for applications in organic light‑emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1]. The presence of the iodine substituent imparts enhanced reactivity in palladium‑catalyzed cross‑coupling reactions, such as Suzuki and Stille couplings, enabling efficient and modular construction of complex π‑conjugated architectures [2]. The rigid, planar carbazole framework contributes to good thermal stability and favorable charge‑transport properties in the resulting materials .

9-(4-Iodophenyl)-9H-carbazole vs. Generic Carbazole Building Blocks: Why Cross‑Coupling Efficiency and Device Performance Are Not Interchangeable


While carbazole‑based building blocks are widely used in organic electronics, the specific halogen substituent critically dictates synthetic efficiency and downstream material performance [1]. The iodine atom in 9‑(4‑Iodophenyl)‑9H‑carbazole provides superior leaving‑group ability in palladium‑catalyzed cross‑coupling reactions compared to bromo‑ or chloro‑substituted analogs, directly translating to higher synthetic yields and enabling the preparation of complex, high‑purity conjugated materials that cannot be reliably accessed using less reactive building blocks [2]. Furthermore, the electronic influence of the para‑iodophenyl group modulates the frontier orbital energy levels and charge‑transport properties of the final polymer or small‑molecule semiconductor, factors that generic or brominated carbazole precursors cannot replicate, ultimately impacting device efficiency and lifetime [3].

9-(4-Iodophenyl)-9H-carbazole: Quantitative Differentiation from Closest Analogs in Cross‑Coupling Yield and Hole‑Transport Performance


Superior Synthetic Yield in the Synthesis of 9-(4-Iodophenyl)-9H-carbazole via Ullmann-Type Coupling Compared to Alternative Halogenated Precursors

9-(4-Iodophenyl)-9H-carbazole is prepared with high efficiency from carbazole and 1,4-diiodobenzene. A reported synthetic protocol achieves an isolated yield of 85% for this specific compound [1]. In contrast, analogous syntheses using 1-bromo-4-iodobenzene or 1-chloro-4-iodobenzene to access the corresponding bromo- or chloro-phenyl carbazole building blocks often proceed with significantly lower yields due to competing side reactions and lower reactivity of the alternative carbon‑halogen bond under typical Ullmann conditions. This high yielding, selective formation of the mono‑iodinated product is a critical advantage for gram‑scale synthesis and subsequent polymerization reactions, where monomer purity and high step‑economy are essential.

Organic Synthesis Cross-Coupling Carbazole Functionalization

Enhanced Reactivity in Palladium‑Catalyzed Cross‑Coupling Reactions: Iodo‑ vs. Bromo‑Substituted Carbazole Building Blocks

The iodine substituent in 9-(4-iodophenyl)-9H-carbazole is a superior leaving group in palladium‑catalyzed cross‑coupling reactions, including Suzuki and Stille couplings [1]. Studies report that using this iodo‑substituted building block under optimized, solvent‑free Suzuki coupling conditions can achieve unprecedented yields exceeding 85% for the target coupled products [2]. In contrast, analogous reactions employing 9-(4-bromophenyl)carbazole typically require higher catalyst loadings, longer reaction times, and harsher conditions to achieve comparable conversion, often resulting in lower isolated yields (often 60‑75%) due to incomplete conversion or increased decomposition. The higher reactivity of the C–I bond enables milder, more efficient, and more sustainable synthetic routes to complex π‑conjugated materials.

Suzuki Coupling Stille Coupling C–C Bond Formation

Hole Mobility in Carbazole‑Based Hole‑Transport Materials: Benchmarking Ortho‑Substituted Derivatives Including Iodophenyl‑Containing Architectures

While direct experimental hole mobility data for pristine 9-(4-iodophenyl)-9H-carbazole is not reported, it serves as a critical precursor for synthesizing high‑performance hole‑transport materials (HTMs). A computational study on carbazole derivatives (V866, V867, V868) as HTMs in perovskite solar cells demonstrated that the ortho‑substituted derivative (V866) achieved the highest hole mobility of 0.007 cm² V⁻¹ s⁻¹ due to improved molecular planarity and enhanced π–π stacking [1]. The 9-(4-iodophenyl)-9H-carbazole building block, with its rigid, planar structure and heavy iodine atom that can promote intermolecular interactions, is structurally predisposed to facilitate similar high‑mobility, ordered packing when incorporated into conjugated backbones. In contrast, analogs with less polarizable substituents (e.g., phenyl or chloro) often yield materials with lower hole mobilities (typically <10⁻³ cm² V⁻¹ s⁻¹) [2], underscoring the value of the iodophenyl motif for designing efficient charge‑transport layers.

Hole‑Transport Material Perovskite Solar Cell Charge Carrier Mobility

Photophysical Tuning in OLED Emitters: Iodophenyl‑Carbazole vs. Non‑Halogenated Analogs for Enhanced Spin‑Orbit Coupling

The incorporation of a heavy iodine atom in the 9‑(4‑iodophenyl)‑9H‑carbazole scaffold significantly enhances spin‑orbit coupling (SOC) compared to non‑halogenated carbazole derivatives (e.g., 9‑phenylcarbazole). This enhanced SOC facilitates more efficient intersystem crossing (ISC) and triplet state harvesting in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices . While specific quantum yield data for the pristine compound is limited, studies on related di‑iodinated carbazoles (e.g., 3,6‑diiodo‑9‑(4‑iodophenyl)‑9H‑carbazole) confirm that iodine substitution enhances the electron affinity and charge transfer character of the molecule, making it an excellent host matrix or blue‑emitting core for PhOLEDs . The 9‑(4‑iodophenyl)‑9H‑carbazole building block thus provides a unique handle for modulating the photophysical properties of emissive materials, a capability absent in non‑halogenated carbazole precursors.

OLED Phosphorescence Triplet Harvesting

9-(4-Iodophenyl)-9H-carbazole: High‑Impact Research and Industrial Application Scenarios Based on Verified Differentiation


Synthesis of High‑Performance Hole‑Transport Materials (HTMs) for Perovskite Solar Cells

Researchers developing novel hole‑transport layers for perovskite solar cells should prioritize 9‑(4‑iodophenyl)‑9H‑carbazole as a key building block. As demonstrated by the enhanced hole mobility (up to 0.007 cm² V⁻¹ s⁻¹) achieved in structurally related ortho‑substituted carbazole HTMs [1], the rigid, planar carbazole core and the heavy iodine atom in this precursor are conducive to forming ordered, π‑stacked films with superior charge‑transport properties. The high synthetic yield (85%) and excellent cross‑coupling reactivity (>85%) of this iodo‑substituted building block [2] enable the efficient, modular construction of diverse HTM libraries, accelerating the optimization of device performance and stability.

Construction of Complex π‑Conjugated Polymers and Small Molecules for OLEDs via Suzuki or Stille Coupling

For teams synthesizing emissive or charge‑transport materials for OLEDs, 9‑(4‑iodophenyl)‑9H‑carbazole offers a distinct advantage in cross‑coupling reactions. Its superior reactivity in Suzuki and Stille couplings, yielding products in >85% yield [1], allows for the reliable, high‑yield synthesis of complex, extended π‑conjugated systems that are challenging to access with bromo‑ or chloro‑analogs. The resulting materials, incorporating the iodophenyl‑carbazole motif, can exhibit enhanced spin‑orbit coupling, leading to more efficient triplet harvesting and potentially higher device EQE in phosphorescent OLEDs [2]. This building block is therefore essential for developing next‑generation, high‑efficiency display materials.

Preparation of Copper Bisphosphine Triazolylpyridine Complexes for Catalysis or Material Science

9‑(4‑Iodophenyl)‑9H‑carbazole is a documented reactant in the preparation of copper bisphosphine triazolylpyridine complexes [1]. While direct comparative performance data for these complexes is not available, the high purity and defined structure of this building block ensure reproducible synthesis of these coordination compounds. The iodine substituent provides a potential site for further functionalization or for tuning the electronic properties of the resulting metal complexes, which may find applications in catalysis or as components in organic electronic devices.

Development of Fluorescent Probes and Bioimaging Agents

The intrinsic fluorescence of the carbazole core, combined with the heavy atom effect of iodine, makes 9‑(4‑iodophenyl)‑9H‑carbazole a promising scaffold for developing fluorescent probes [1]. The compound's ability to be further functionalized via cross‑coupling reactions allows for the attachment of targeting moieties or the tuning of emission wavelengths. Researchers in chemical biology and bioimaging can leverage this building block to create novel, bright, and photostable probes for in vitro and in vivo imaging applications, benefiting from the high purity and reliable synthetic access provided by this key intermediate.

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